molecular formula C22H19N3OS3 B2429965 (Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 956201-46-0

(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2429965
CAS RN: 956201-46-0
M. Wt: 437.59
InChI Key: WAHVZOWSQQWODM-UYRXBGFRSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a hydrazine and a 1,3-diketone . The thiazolidinone ring could be formed through a reaction of a thiol, an amine, and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiazolidinone ring could potentially undergo reactions at the carbonyl group or at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and its solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory Activity

  • A study conducted by Sunder and Maleraju (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Aneja et al. (2011) described the synthesis of new compounds with this core structure, demonstrating remarkable antifungal activity and effectiveness against Gram-positive bacteria (Aneja et al., 2011).
  • Ashok et al. (2016) synthesized hybrid compounds containing this structure and tested them for antimicrobial activity, with several showing promising results against fungal and bacterial strains (Ashok et al., 2016).
  • Wei et al. (2016) also synthesized derivatives and found significant inhibitory activities against anaerobic bacteria strains, including MRSA (Wei et al., 2016).

Anticancer and Antiangiogenic Effects

  • Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives of this compound for their anticancer and antiangiogenic effects in a mouse tumor model. The compounds showed significant reduction in tumor volume and cell number (Chandrappa et al., 2010).

Antidepressant Activity

  • Mathew et al. (2014) synthesized a series of derivatives and evaluated them for antidepressant activity. One derivative in particular showed significant reduction in immobility time in animal models (Mathew, Suresh, & Anbazhagan, 2014).

Miscellaneous Applications

  • Other studies have focused on the synthesis and characterization of this compound's derivatives for various potential applications, including as GSK-3 inhibitors, cytotoxic agents, and HIV-1 and JSP-1 inhibitors (Kamila & Biehl, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their chemical and biological properties, and evaluate their potential applications .

properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVZOWSQQWODM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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